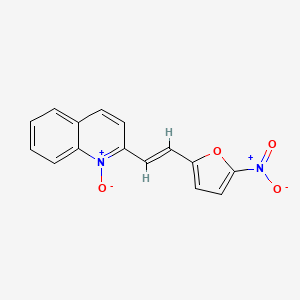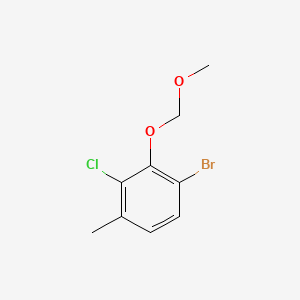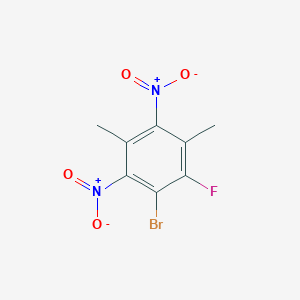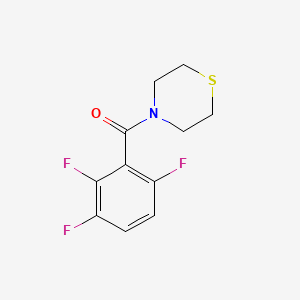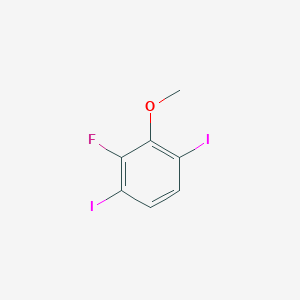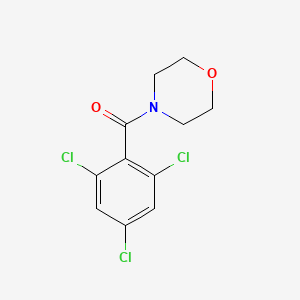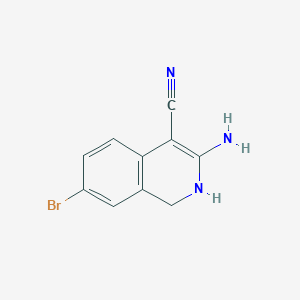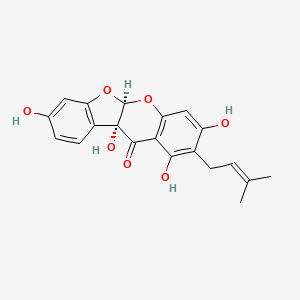
Lupinol C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lupinol C is an organic compound belonging to the flavonoid family, specifically a prenylated flavonoid. It is known for its diverse bioactivities and is commonly used in scientific research related to life sciences . The compound is derived from the herbs of Erythrina stricta .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The compound is usually prepared in small quantities for laboratory use .
Análisis De Reacciones Químicas
Types of Reactions
Lupinol C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Aplicaciones Científicas De Investigación
Lupinol C has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of flavonoids.
Biology: Studied for its potential biological activities, including antioxidant, antifungal, and insecticidal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the development of natural product-based pesticides and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Lupinol C involves its interaction with various molecular targets and pathways. As a flavonoid, it exhibits antioxidant properties by scavenging free radicals and chelating metal ions. It also modulates enzyme activities and gene expression, contributing to its diverse biological effects .
Comparación Con Compuestos Similares
Lupinol C is unique among flavonoids due to its specific prenylation pattern, which enhances its bioactivity. Similar compounds include:
Quercetin: Another flavonoid with strong antioxidant properties.
Kaempferol: Known for its anti-inflammatory and anticancer activities.
Luteolin: Exhibits anti-inflammatory and neuroprotective effects.
These compounds share structural similarities with this compound but differ in their specific functional groups and bioactivities.
Propiedades
Fórmula molecular |
C20H18O7 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
(5aS,10bR)-1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-[1]benzofuro[2,3-b]chromen-11-one |
InChI |
InChI=1S/C20H18O7/c1-9(2)3-5-11-13(22)8-15-16(17(11)23)18(24)20(25)12-6-4-10(21)7-14(12)26-19(20)27-15/h3-4,6-8,19,21-23,25H,5H2,1-2H3/t19-,20-/m0/s1 |
Clave InChI |
BGGHUJKZYHZOPN-PMACEKPBSA-N |
SMILES isomérico |
CC(=CCC1=C(C2=C(C=C1O)O[C@H]3[C@@](C2=O)(C4=C(O3)C=C(C=C4)O)O)O)C |
SMILES canónico |
CC(=CCC1=C(C2=C(C=C1O)OC3C(C2=O)(C4=C(O3)C=C(C=C4)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Pyran, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro-](/img/structure/B14758995.png)

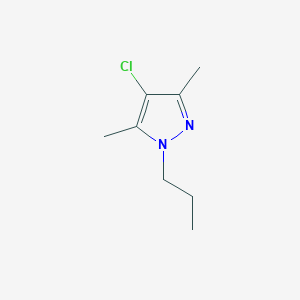
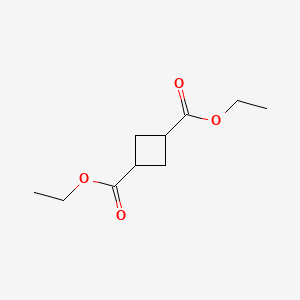
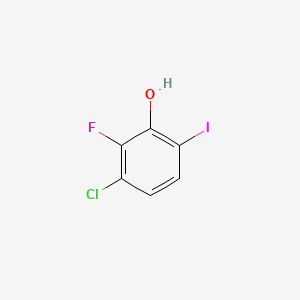
![[(1R,2R,4R,8S,9R,10S,12S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14759026.png)
